5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol
Description
Historical Context of Quinoline Derivatives in Chemical Research
Quinoline, a bicyclic aromatic compound first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, has served as a foundational scaffold for drug discovery. Early investigations into its derivatives, such as quinine—a naturally occurring alkaloid from Cinchona bark—revealed potent antimalarial properties. The 19th-century synthesis of quinoline via the Skraup reaction, which involves glycerol, aniline, and sulfuric acid, marked a pivotal advancement in accessing diverse derivatives. By the mid-20th century, synthetic quinoline analogs like chloroquine and primaquine became cornerstones of antimalarial therapy, underscoring the scaffold’s versatility.
The structural plasticity of quinoline enables substitutions at multiple positions, allowing fine-tuning of electronic and steric properties. For instance, the introduction of hydroxyl groups at position 8 (as seen in 8-hydroxyquinoline) conferred chelating capabilities, enabling applications in metal coordination and antimicrobial activity. Similarly, methyl and cyanine groups at positions 2 and 4 enhanced dye-sensitized properties, broadening industrial utility. These innovations laid the groundwork for modern derivatives like 5-chloro-7-(2,4-difluorophenyl)quinolin-8-ol, which combines halogenation and fluorination to optimize bioactivity.
Significance of Halogen and Fluorine Substituents in Heterocyclic Compounds
Halogen atoms, particularly chlorine and fluorine, are strategically employed in heterocyclic chemistry to modulate molecular interactions. Chlorine’s electron-withdrawing nature enhances metabolic stability and binding affinity to hydrophobic protein pockets. In this compound, the chlorine at position 5 likely reduces electron density in the quinoline ring, increasing resistance to oxidative degradation.
Fluorine’s unique properties—high electronegativity, small atomic radius, and strong carbon-fluorine bonds—make it indispensable in drug design. Fluorinated aromatic systems, such as the 2,4-difluorophenyl group in this compound, improve lipophilicity and membrane permeability while minimizing undesired metabolic pathways. For example, fluorinated quinolones like ciprofloxacin exhibit enhanced antibacterial activity due to fluorine’s ability to stabilize interactions with DNA gyrase.
Table 1: Impact of Substituents on Quinoline Derivatives
The synergistic effects of chlorine and fluorine in this compound exemplify rational drug design. Computational studies on similar derivatives highlight fluorine’s role in reducing ionization potential, thereby facilitating electron transfer in radical scavenging processes. Furthermore, halogen bonding between chlorine and protein residues can enhance inhibitory potency against enzymes like acetylcholinesterase or monoamine oxidase.
Structure
3D Structure
Properties
CAS No. |
648896-48-4 |
|---|---|
Molecular Formula |
C15H8ClF2NO |
Molecular Weight |
291.68 g/mol |
IUPAC Name |
5-chloro-7-(2,4-difluorophenyl)quinolin-8-ol |
InChI |
InChI=1S/C15H8ClF2NO/c16-12-7-11(9-4-3-8(17)6-13(9)18)15(20)14-10(12)2-1-5-19-14/h1-7,20H |
InChI Key |
MVYUPXWPLKSHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 5-chloro-8-hydroxyquinoline.
Coupling Reaction: The key step involves a coupling reaction between 2,4-difluoroaniline and 5-chloro-8-hydroxyquinoline.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 5 and the hydroxyl group at position 8 serve as primary sites for nucleophilic and electrophilic substitution.
Key Substitution Pathways
-
Mechanistic Insight : The electron-withdrawing effect of the difluorophenyl group enhances the electrophilicity of the quinoline core, facilitating substitution at position 5. The hydroxyl group undergoes typical alcohol reactions, including esterification and sulfonation .
Oxidation and Reduction
The hydroxyl group and aromatic system participate in redox reactions under controlled conditions.
Oxidation Reactions
| Substrate | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Quinolin-8-ol | KMnO₄, H₂SO₄, 60°C | 5-Chloro-7-(2,4-difluorophenyl)quinoline-8-carboxylic acid | 72% |
Reduction Reactions
| Substrate | Reducing Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Difluorophenyl ring | H₂, Pd/C, ethanol | 5-Chloro-7-(2,4-dihydroxyphenyl)quinolin-8-ol | 50 psi, 25°C |
-
Regioselectivity : Oxidation preferentially targets the hydroxyl group, while reduction modifies the difluorophenyl substituent due to its electron-deficient nature .
Metal Chelation and Complexation
The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with transition metals.
Representative Metal Complexes
| Metal Ion | Stoichiometry | Application | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Anticancer agents | 14.2 | |
| Zn(II) | 1:1 | Antimicrobial coatings | 9.8 |
-
Structural Impact : Chelation enhances biological activity by improving membrane permeability and target binding .
Electrophilic Aromatic Substitution
The quinoline ring undergoes electrophilic substitution at positions 3 and 6 due to electron-donating effects from the hydroxyl group.
| Reaction | Electrophile | Product | Position | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-5-chloro-7-(2,4-difluorophenyl)quinolin-8-ol | C3 | |
| Bromination | Br₂, FeBr₃ | 6-Bromo-5-chloro-7-(2,4-difluorophenyl)quinolin-8-ol | C6 |
Biological Activity Modulation via Structural Modifications
Derivatization of the hydroxyl group significantly alters pharmacological properties:
| Derivative | Biological Activity | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|---|
| Phosphate ester | Antimalarial | 0.12 | Plasmodium DHODH | |
| Mannich base | Cytoprotective | 2.5 | Reactive oxygen species |
Stability and Degradation Pathways
-
Hydrolytic Degradation : The compound undergoes slow hydrolysis under acidic conditions (t₁/₂ = 48 h at pH 2) to yield 5-chloro-8-hydroxyquinoline and 2,4-difluorobenzoic acid.
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the difluorophenyl group, forming chlorinated quinoline byproducts .
Scientific Research Applications
Neuroprotective Applications
One of the most significant applications of 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol is its potential use as a neuroprotective agent. Research indicates that derivatives of the 8-hydroxyquinoline scaffold exhibit cytoprotective properties against neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit β-amyloid aggregation and reduce oxidative stress, which are critical factors in neurodegeneration.
Case Studies:
- A study demonstrated that derivatives of 8-hydroxyquinoline could significantly inhibit β-amyloid aggregation and decrease metal-driven oxidative damage in vitro. This suggests that this compound may have similar protective effects against neurotoxicity caused by β-amyloid peptides .
Antimicrobial Activity
This compound has shown promising results in antimicrobial studies. Its structural analogs have been tested against various microbial strains, revealing significant inhibitory effects.
Antimicrobial Efficacy:
- In vitro studies have indicated that quinoline derivatives possess potent activity against a range of bacteria and fungi. For instance, compounds structurally related to this compound demonstrated effective inhibition against Mycobacterium smegmatis and Candida albicans .
Metal Chelation Properties
The compound also exhibits metal chelation properties, which are beneficial in treating conditions related to metal toxicity and accumulation in the body. The ability to bind metal ions can help mitigate the effects of heavy metals and reduce oxidative stress associated with metal toxicity.
Mechanism of Action:
- The chelation activity is attributed to the presence of hydroxyl and nitrogen functionalities within the quinoline structure, allowing it to interact with metallic ions effectively .
Therapeutic Potential in Cancer Treatment
Research has suggested that quinoline derivatives can act as anticancer agents by inhibiting specific enzymes involved in cancer progression. The ability of this compound to affect enzyme activity positions it as a candidate for further exploration in cancer therapeutics.
Enzyme Inhibition:
- Studies have shown that certain quinoline derivatives can inhibit methionine aminopeptidase (MetAP2), which is implicated in tumor growth and angiogenesis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., 2,4-difluorophenyl) : Enhance antimicrobial activity by increasing membrane penetration and target binding .
- Hydrophilic Substituents (e.g., morpholinomethyl): Reduce cytotoxicity but may limit bioavailability in hydrophobic cellular environments .
Halogenation Patterns
Halogen atoms at position 5 influence electronic properties and steric interactions:
Key Observations :
Antimicrobial Activity
The 2,4-difluorophenyl group at position 7 is associated with enhanced bactericidal activity in fluoroquinolones (e.g., tosufloxacin and trovafloxacin) against S. aureus persisters .
Cytotoxicity
Mannich base derivatives of 8-hydroxyquinolines with CH2-N substituents (e.g., morpholinomethyl) show higher cytotoxicity than aryl-substituted analogs. For example:
- Q-4 (5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol) exhibits IC50 values <10 μM in cancer cell lines, whereas bulky aryl groups reduce potency due to steric hindrance .
Physicochemical Data
*Predicted using fragment-based methods due to lack of experimental data.
Biological Activity
5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimalarial, antitumor, antibacterial properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. The presence of chlorine and difluorophenyl groups contributes to its biological properties. Various synthetic routes have been explored to prepare derivatives of quinoline with enhanced activity.
Antimalarial Activity
Research indicates that derivatives of 5-chloroquinoline exhibit potent antimalarial activity. In a study evaluating several 7-chloroquinoline derivatives, compounds with IC50 values less than 50 μM were considered highly active against Plasmodium falciparum. Specifically, the compound showed an IC50 of 11.92 μM , indicating strong potential for further development in malaria treatment .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound ID | IC50 (μM) | Activity Level |
|---|---|---|
| Compound 9 | 11.92 | Highly Active |
| Compound 3 | <50 | Highly Active |
| Compound 4 | <100 | Moderate Activity |
Antitumor Activity
The compound has been evaluated for its antitumor properties against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The most notable findings include:
- MCF-7 Cells : Compound 9 exhibited significant selectivity with an IC50 value of 21.41 μM .
- HCT-116 Cells : Compounds demonstrated IC50 values ranging from 21.41 μM to 27.26 μM , indicating moderate to high efficacy.
- HeLa Cells : While most compounds showed mild activity, some exhibited IC50 values around 50 μM .
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cell Line | Compound ID | IC50 (μM) | Activity Level |
|---|---|---|---|
| MCF-7 | Compound 9 | 21.41 | High |
| HCT-116 | Compound 3 | 23.39 | Moderate |
| HeLa | Compound 9 | 21.41 | Moderate |
Antibacterial Activity
The antibacterial properties of quinoline derivatives have been extensively studied, revealing moderate to good inhibition against various bacterial strains. Compounds such as 5-chloroquinolin-8-yl phenylcarbamate were identified as potent inhibitors in high-throughput screenings aimed at discovering new antibacterial agents .
Table 3: Antibacterial Activity Overview
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12.5 - 23.8 | Moderate to Good |
| Escherichia coli | Varies | Moderate |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : The compound has been shown to inhibit methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which are crucial for cellular proliferation and survival .
- Metal Chelation : The quinoline scaffold is known for its ability to chelate metal ions, which can disrupt various biological processes within pathogens and tumor cells .
- DNA Interaction : The ability of quinolines to intercalate into DNA may contribute to their antitumor effects by inducing DNA damage responses in cancer cells .
Case Studies
Several case studies highlight the therapeutic potential of quinoline derivatives:
- A study on the cytoprotective effects of modified quinolines demonstrated significant inhibition of oxidative stress-induced cell death in glioblastoma cells, suggesting potential applications in neurodegenerative diseases .
- Another investigation into hybrid molecules combining fluoroquinolone structures revealed enhanced antibacterial efficacy and reduced resistance compared to traditional antibiotics .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol, and how can reaction conditions be optimized?
Methodological Answer : The compound is synthesized via a modified Mannich reaction starting from 5-chloro-8-hydroxyquinoline. Key steps include:
- Step 1 : Reacting 5-chloro-8-hydroxyquinoline with paraformaldehyde and a substituted amine (e.g., 2,4-difluorobenzylamine) in ethanol under microwave irradiation (100°C, 12–24 hours) to form the intermediate .
- Step 2 : Acidic cleavage of the intermediate using HCl in ethanol to yield the final product.
Optimization Considerations : - Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Purification via recrystallization (e.g., EtOH:H₂O 1:1) ensures high purity (>95%) .
- Monitor pH during workup to prevent decomposition of the quinolinol core .
Structural Characterization
Q. Q2. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer :
- NMR Spectroscopy :
- X-ray Crystallography :
Computational Modeling
Q. Q3. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Advanced Answer :
- DFT Parameters :
- Applications :
Biological Activity Evaluation
Q. Q4. What experimental designs are used to assess the anticancer activity of this compound derivatives?
Advanced Answer :
- In Vitro Assays :
- Structure-Activity Relationship (SAR) :
Data Contradictions
Q. Q5. How should researchers resolve discrepancies in reported biological activities of quinolinol derivatives?
Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., NIH/NCATS guidelines) to control for variations in cell lines, assay conditions, and compound purity .
- Validation Steps :
- Replicate key experiments with independent batches of the compound.
- Use orthogonal assays (e.g., apoptosis markers vs. proliferation assays) to confirm mechanisms .
- Computational Cross-Check : Validate bioactivity predictions via molecular docking (e.g., binding to porphobilinogen synthase) .
Safety and Handling
Q. Q6. What safety protocols are essential for handling this compound in laboratory settings?
Basic Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities .
- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
